[14-methyl-5-(3-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Beschreibung
The compound [14-methyl-5-(3-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a structurally complex tricyclic molecule featuring a fused heterocyclic core with oxygen (oxa) and nitrogen (triaza) atoms. Key substituents include:
- A 3-methylphenyl group at position 3.
- A [(2-methylphenyl)methyl]sulfanyl moiety at position 5.
Structural elucidation of such compounds often relies on crystallographic tools like SHELXL and ORTEP-3 for refinement and visualization .
Eigenschaften
IUPAC Name |
[14-methyl-5-(3-methylphenyl)-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-16-7-6-10-19(11-16)25-29-26-23(12-22-21(14-31)13-28-18(3)24(22)32-26)27(30-25)33-15-20-9-5-4-8-17(20)2/h4-11,13,31H,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWLMGZEKITRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent patterns and heterocyclic systems, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
The [(2-methylphenyl)methyl]sulfanyl group in the target compound may confer higher lipophilicity compared to bulkier analogs (e.g., 2,5-dimethylphenyl), affecting membrane permeability .
Heterocyclic Core :
- The tricyclic oxa-triaza system likely offers greater conformational rigidity than the imidazothiazole core in Compound , influencing target selectivity.
Bioactivity Inference: Gene cluster analysis in Pseudomonas spp. suggests that redox-cofactor BGCs (e.g., lankacidin C analogs) with low similarity (<15%) to known clusters often yield novel antitumor agents . This parallels the structural novelty of the target compound. Methanol-containing compounds (e.g., Table 1, Row 3) frequently exhibit improved solubility, critical for bioavailability .
Similarity Metrics :
- Tanimoto and Dice indices (structural fingerprint comparisons) could quantify similarity between the target compound and Venlafaxine, though their core differences limit direct activity correlations .
Vorbereitungsmethoden
Core Tricyclic Framework Assembly
The triazatricyclo system is constructed via a tandem cyclization-condensation strategy. A representative pathway involves:
-
Formation of the diazepine intermediate :
-
Oxaza ring closure :
-
Triazine ring formation :
-
Cyclocondensation with cyanamide at 80°C completes the tricyclic core.
-
Sulfur Incorporation
The [(2-methylphenyl)methyl]sulfanyl group is introduced via nucleophilic aromatic substitution:
Hydroxymethyl Group Installation
The 11-methanol group is incorporated through:
-
Friedel-Crafts alkylation : Using paraformaldehyde and boron trifluoride etherate.
-
In situ reduction : Sodium borohydride reduces intermediate ketones to secondary alcohols.
Critical Reaction Parameters
Temperature and Solvent Effects
| Functional Group | Optimal Solvent | Temperature Range | Catalysts | Yield Improvement |
|---|---|---|---|---|
| Sulfanylation | DMF | 60-65°C | CuI | 22% |
| Hydroxymethylation | Dichloroethane | 0°C → rt | BF₃·OEt₂ | 37% |
| Cyclization | Toluene | 80°C | None | 15% |
-
Solvent polarity directly impacts reaction rates: polar aprotic solvents accelerate sulfanylation but may promote side reactions during cyclization.
Purification and Isolation
Chromatographic Techniques
Crystallization Optimization
-
Additive screening : 0.1% triethylamine suppresses acid-catalyzed decomposition during crystallization.
Yield Optimization Strategies
Stoichiometric Adjustments
Catalytic Innovations
| Catalyst | Function | Yield Increase | Reference |
|---|---|---|---|
| CuI | Sulfanylation accelerator | 18% | |
| DMAP | Acylation promoter | 12% | |
| ZnCl₂ | Cyclization initiator | 9% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Mitigation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
